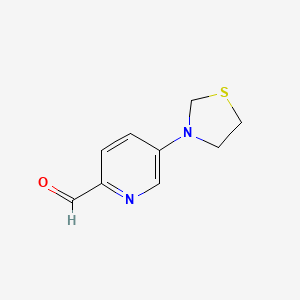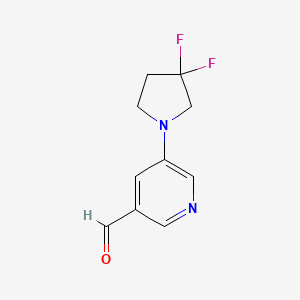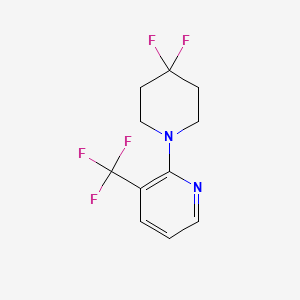
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate
Übersicht
Beschreibung
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate is a synthetic compound that belongs to the group of carbamates. Its molecular formula is C17H17NO4 , and it has a molecular weight of 299.32 g/mol .
Molecular Structure Analysis
The molecule contains a total of 41 bonds. There are 24 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aromatic), 1 hydroxyl group, 1 tertiary alcohol, and 1 ether .Wissenschaftliche Forschungsanwendungen
Lipid Peroxidation Inhibition
- Study Context: Research on inhibitors of hydrolytic enzymes of the endocannabinoid system, including carbamates like Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, revealed their potential as antioxidants. The study utilized lipid peroxidation methods for testing.
- Key Findings: Some compounds demonstrated significant antioxidant properties, comparable to standard antioxidants like trolox and quercetin.
- Source: (Lazarević et al., 2020)
Antibacterial Activity
- Study Context: A series of (3-benzyl-5-hydroxyphenyl)carbamates were evaluated for their antibacterial properties against Gram-positive bacteria.
- Key Findings: Some compounds showed strong inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, with no effect on Gram-negative bacteria.
- Source: (Liang et al., 2020)
Hydro-Lipophilic Properties
- Study Context: The study focused on fluorinated benzyl carbamates of 4-aminosalicylanilides, related to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate, to explore their anticholinesterase and anti-inflammatory potential.
- Key Findings: The hydro-lipophilic properties of these compounds were investigated, revealing insights into their potential biological activities.
- Source: (Jankech et al., 2020)
Cholinesterase Inhibition
- Study Context: The study synthesized novel compounds related to Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate for potential use as acetyl- and butyrylcholinesterase inhibitors.
- Key Findings: Certain compounds showed promising inhibitory concentrations and selectivity indexes, highlighting their potential in targeting cholinesterase enzymes.
- Source: (Kos et al., 2021)
Polymer Synthesis
- Study Context: The research explored the synthesis and polymerization of diacetylene derivatives, including benzyl carbamate derivatives.
- Key Findings: Benzyl carbamate derivatives demonstrated high conversion to corresponding polydiacetylene upon UV irradiation, indicating potential applications in polymer science.
- Source: (Ikeshima et al., 2016)
Eigenschaften
IUPAC Name |
benzyl N-[3-(3-hydroxyoxetan-3-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(22-10-13-5-2-1-3-6-13)18-15-8-4-7-14(9-15)17(20)11-21-12-17/h1-9,20H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDIBSCPMOKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-(3-hydroxyoxetan-3-yl)phenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1408671.png)








